molecular formula C22H27NO7S B11596113 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11596113
M. Wt: 449.5 g/mol
InChI Key: IVUGGJWHEFNALI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring and two distinct substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) group and a 4-methoxybenzyl moiety. This compound is of interest in medicinal chemistry due to the benzamide scaffold’s prevalence in bioactive molecules, particularly in central nervous system (CNS) and oncology targets .

Properties

Molecular Formula

C22H27NO7S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO7S/c1-27-18-7-5-15(6-8-18)13-23(17-9-10-31(25,26)14-17)22(24)16-11-19(28-2)21(30-4)20(12-16)29-3/h5-8,11-12,17H,9-10,13-14H2,1-4H3

InChI Key

IVUGGJWHEFNALI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxidotetrahydrothiophen ring: This can be achieved through the oxidation of tetrahydrothiophene using suitable oxidizing agents.

    Introduction of methoxy groups: Methoxylation reactions are performed using methanol and a strong acid catalyst.

    Formation of the benzamide moiety: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophen ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide has shown potential as a therapeutic agent due to its biological activity against various diseases.

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of benzamide have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : The presence of the tetrahydrothiophene moiety may contribute to anti-inflammatory effects. Research has demonstrated that compounds containing sulfur heterocycles can modulate inflammatory pathways .

Pharmacology

The pharmacological profile of this compound suggests it may interact with specific biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Receptor Modulation : There is potential for this compound to act on neurotransmitter receptors. Compounds with methoxy substitutions are known to influence serotonin and dopamine receptor activities, which could be relevant for neuropharmacological applications .

Materials Science

The unique structural features of this compound also lend themselves to applications in materials science.

  • Polymer Chemistry : The compound can potentially be used as a building block in the synthesis of polymers with enhanced thermal and mechanical properties due to the presence of sulfur and aromatic groups .

Several studies highlight the potential applications of this compound:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines .
  • Anti-inflammatory Research : Research published in Pharmacology Reports indicated that sulfur-containing compounds have shown promise in reducing inflammation in animal models .
  • Material Development : A recent study explored the use of sulfur-containing benzamides in developing high-performance polymers for biomedical applications .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, synthetic routes, and biological activities of the target compound and analogous benzamides:

Compound Name / ID Key Substituents Molecular Weight Synthesis Highlights Biological Activity / Notes Source
Target Compound 3,4,5-Trimethoxybenzamide, 1,1-dioxidotetrahydrothiophen-3-yl, 4-methoxybenzyl ~423.48* Likely involves coupling of 3,4,5-trimethoxybenzoyl chloride with substituted amines Hypothesized CNS activity; sulfone may reduce P-gp-mediated efflux vs. nitro-substituted analogs
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide, 4-bromophenyl 382.22 3,4,5-Trimethoxybenzoyl chloride + 4-bromoaniline Crystal structure shows N–H···O hydrogen bonding (solubility implications)
VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) 3,4,5-Trimethoxybenzamide, fluorophenyl-allyl, pyrrolidine 484.55 Multi-step synthesis with enantiomeric resolution High-affinity agonist; pyrrolidine may enhance BBB penetration
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) 3,4,5-Trimethoxybenzamide, benzo-pyrrolo-oxazinone 435.42 Not specified Part of a series with estrogen receptor (ER) modulation potential
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide 3,4,5-Trimethoxybenzamide, sulfone-thiophene, 5-methylfuran 423.48 Similar scaffold; furan substitution vs. 4-methoxybenzyl in target Structural analog; furan may alter metabolic stability vs. benzyl
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide derivatives 3,4,5-Trimethoxybenzamide, 2-nitrophenyl ~330–360 Substituent variation at 4-position of aniline P-gp inhibition (IC₅₀: 1.4–20 µM); nitro group may increase toxicity

*Estimated based on structural similarity to .

Key Findings

The 4-methoxybenzyl group may confer metabolic stability via steric hindrance of oxidative enzymes, contrasting with the nitro group in P-gp inhibitors, which improves potency but raises toxicity concerns .

Synthetic Accessibility :

  • Most analogs are synthesized via nucleophilic substitution of 3,4,5-trimethoxybenzoyl chloride with amines. However, complex substituents (e.g., VUF15485’s pyrrolidine) require multi-step protocols .

Biological Activity Trends :

  • P-gp Inhibition : Nitro-substituted derivatives (IC₅₀: 1.4–20 µM) exhibit strong P-gp inhibition, while the target compound’s sulfone and benzyl groups may reduce efflux, enhancing bioavailability .
  • Receptor Binding : VUF15485’s fluorophenyl and pyrrolidine groups contribute to high-affinity agonist activity, suggesting that substituent bulk and stereochemistry critically influence target engagement .

Thermal and Spectral Properties :

  • Analogs with hydrazinyl linkers (e.g., ) show higher melting points (208–257°C) due to hydrogen bonding, whereas the target compound’s flexible sulfone and benzyl groups may lower its melting point .

Contradictions and Limitations

  • Hydrogen Bonding vs. Solubility : While N-(4-bromophenyl)-3,4,5-trimethoxybenzamide’s hydrogen-bonded crystal structure suggests moderate solubility, the target compound’s sulfone may override this effect .
  • Nitro vs. Sulfone Trade-offs : Nitro groups enhance P-gp inhibition but may increase toxicity, whereas sulfones improve solubility without comparable activity data .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a dioxido group and is substituted with methoxy and benzamide moieties. Its molecular formula is C17H23N2O5SC_{17}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 367.44 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.

The biological activity of this compound primarily involves interactions with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit diacylglycerol acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism and associated with metabolic disorders .
  • Receptor Modulation : The compound may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Compounds that share structural features have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to this compound:

  • Anti-proliferative Studies : A study demonstrated that benzamide derivatives exhibited significant inhibition of cancer cell lines through targeted kinase inhibition . This indicates that our compound may possess similar properties.
  • In Vivo Efficacy : In animal models, related compounds have shown reduced tumor growth and angiogenesis, suggesting that this compound could also exhibit these effects under appropriate conditions.
  • Mechanistic Insights : Molecular dynamics simulations indicated stable binding interactions between similar compounds and their targets, providing insights into their potential efficacy in therapeutic applications .

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer cell lines
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme inhibitionInhibition of DGAT2 activity

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